Diethyl 2-acetylaminoethylphosphonate
Description
Diethyl 2-acetylaminoethylphosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with a 2-acetylaminoethyl substituent. These compounds are typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, as demonstrated in the synthesis of diethyl 2-oxo-2-arylethylphosphonates (e.g., compounds 13–18) . The acetylamino group distinguishes it from other phosphonates by introducing amide functionality, which enhances stability and influences solubility and reactivity compared to halide- or oxo-substituted analogs.
Properties
Molecular Formula |
C8H18NO4P |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethyl)acetamide |
InChI |
InChI=1S/C8H18NO4P/c1-4-12-14(11,13-5-2)7-6-9-8(3)10/h4-7H2,1-3H3,(H,9,10) |
InChI Key |
HQDUUINKAXFLOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC(=O)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Diethyl 2-Oxo-2-Arylethylphosphonates (13–18)
- Synthesis : Prepared via reaction of 2-bromo-1-(aryl)-ethan-1-ones with triethylphosphite in acetonitrile at 80°C for 2 hours .
- Key Differences: The oxo-aryl group introduces aromaticity and electron-withdrawing effects, enhancing conjugation and altering reactivity in cross-coupling reactions. In contrast, the acetylamino group in the target compound provides hydrogen-bonding capability and reduced electrophilicity.
- Applications: Used as intermediates in medicinal chemistry for kinase inhibitors. The acetylamino derivative may exhibit improved bioavailability due to enhanced solubility.
Diethyl Methylformylphosphonate Dimethylhydrazone (1)
- Synthesis : Involves acid-catalyzed hydrolysis of diethyl-2,2-(diethoxy)ethylphosphonate followed by dimethylhydrazine protection of the formyl group .
- Key Differences: The formyl hydrazone group is highly reactive, necessitating protection for stability. The acetylamino group in the target compound avoids this requirement, simplifying synthetic workflows.
- Physical Properties: The hydrazone derivative (MW 222 g/mol) has lower thermal stability (decomposes at 62°C under vacuum) compared to the acetylamino analog, which likely has higher decomposition temperatures due to amide stabilization .
Diethyl 2-Chloroethanephosphonate
- Structure : Features a chloroethyl substituent (MW 200.6 g/mol) .
- Reactivity: The chlorine atom enables nucleophilic substitution (e.g., SN2 reactions), whereas the acetylamino group favors amide bond formation or coordination chemistry.
- Safety: Chloro derivatives pose higher toxicity risks compared to acetylamino-substituted phosphonates, which are likely less volatile and less hazardous .
Diethyl(aminomethyl)phosphonate Oxalate
- Functionality: Contains a primary amine group, which is protonated under physiological conditions. The acetylamino analog lacks basicity, improving membrane permeability in drug design .
- Applications: Used as a ligand in metal coordination chemistry. The acetylated version may reduce nonspecific binding in biological systems.
Data Table: Comparative Analysis of Phosphonate Derivatives
*Note: Properties for this compound are inferred from analogs.
Research Findings and Trends
- Synthetic Efficiency: The acetylamino group’s stability reduces the need for protective steps compared to formyl or hydrazone derivatives, streamlining synthesis .
- Biological Activity : Amide-containing phosphonates show promise in drug design due to improved solubility and target engagement, as seen in kinase inhibitor studies .
- Safety Profile: Chloro- and hydrazone-substituted phosphonates require stringent handling, whereas acetylamino analogs are likely safer for industrial use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
